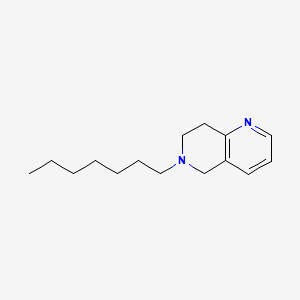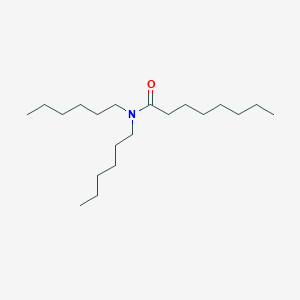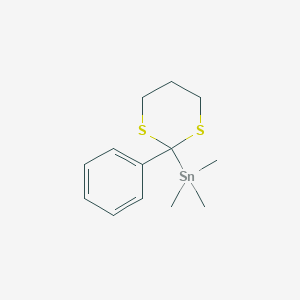
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 1,3-dithiane ring with a phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane typically involves the reaction of 2-phenyl-1,3-dithiane with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane involves its interaction with various molecular targets. The stannane group can coordinate with metal centers, influencing catalytic processes. The dithiane ring can undergo redox reactions, impacting the compound’s reactivity and stability. These interactions are crucial for its applications in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(2-phenyl-1,3-dithian-2-yl)silane: Similar structure but with a silicon atom instead of tin.
Tributyl(1,3-dithian-2-yl)stannane: Contains butyl groups instead of methyl groups attached to the tin atom.
Trimethyl(thiophen-2-yl)stannane: Features a thiophene ring instead of a dithiane ring.
Uniqueness
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is unique due to the combination of the stannane group with the 1,3-dithiane ring, providing distinct reactivity and stability compared to its silicon and thiophene analogs. This uniqueness makes it valuable for specific applications in synthesis and catalysis.
Propriétés
Numéro CAS |
75768-54-6 |
|---|---|
Formule moléculaire |
C13H20S2Sn |
Poids moléculaire |
359.1 g/mol |
Nom IUPAC |
trimethyl-(2-phenyl-1,3-dithian-2-yl)stannane |
InChI |
InChI=1S/C10H11S2.3CH3.Sn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;;;/h1-3,5-6H,4,7-8H2;3*1H3; |
Clé InChI |
IAOLADMKKGCQPI-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1(SCCCS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


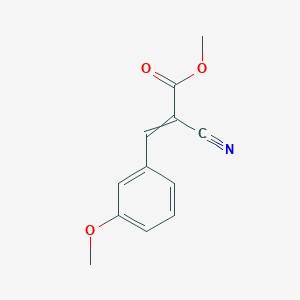
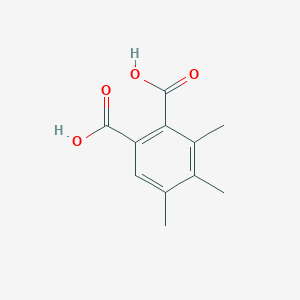

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
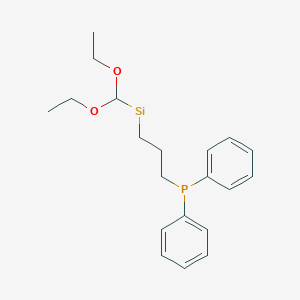
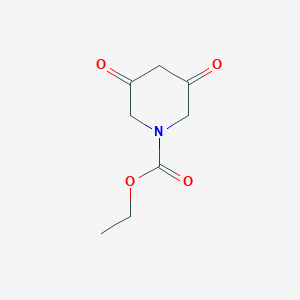
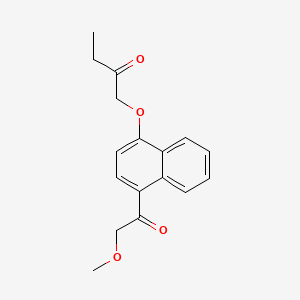
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)

